molecular formula C12H16BrN B3218209 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187932-52-0

8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3218209
CAS No.: 1187932-52-0
M. Wt: 254.17 g/mol
InChI Key: NEQBYOCYQSSTGA-UHFFFAOYSA-N
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Description

8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN It is a derivative of tetrahydroquinoline, characterized by the presence of a bromine atom at the 8th position and three methyl groups at the 1st and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 8th position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination or side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of various substituted tetrahydroquinoline derivatives.

    Oxidation Reactions: Formation of quinoline derivatives.

    Reduction Reactions: Formation of reduced tetrahydroquinoline derivatives.

Scientific Research Applications

8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.

Comparison with Similar Compounds

    1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, resulting in different reactivity and applications.

    8-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl groups, leading to variations in chemical properties and biological activities.

    8-Bromoquinoline: Lacks the tetrahydro structure, which affects its stability and reactivity.

Uniqueness: 8-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the bromine atom and the three methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-bromo-1,4,4-trimethyl-2,3-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)7-8-14(3)11-9(12)5-4-6-10(11)13/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQBYOCYQSSTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=CC=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223361
Record name 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-52-0
Record name 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,2,3,4-tetrahydro-1,4,4-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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